Methyloct-3-ene
Description
Significance of Branched Alkenes in Contemporary Organic Synthesis and Chemical Research
Branched alkanes and alkenes are of significant interest in organic chemistry. uc3m.es The branching in a hydrocarbon chain can influence its physical properties, such as boiling point. uc3m.esmasterorganicchemistry.com Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular forces, resulting in a lower boiling point compared to their linear counterparts. uc3m.esmasterorganicchemistry.com
In the realm of organic synthesis, branched alkenes are valuable intermediates. uc3m.es Their double bonds are sites of high electron density, making them reactive towards a variety of reagents, particularly in electrophilic addition reactions. physicsandmathstutor.comuomosul.edu.iq This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse array of more complex molecules. The stereochemistry of the double bond (cis or trans, also denoted as Z or E) and the position of the branch point are critical factors that chemists can manipulate to achieve specific synthetic targets.
Overview of Foundational Research on Methyloct-3-ene and Related Structural Motifs
While specific extensive research focused solely on this compound is not widely documented in publicly available literature, its chemical behavior can be understood through the well-established principles of alkene chemistry. The reactions of isomers like (E)-3-methyloct-3-ene and (Z)-3-methyloct-3-ene with various reagents are predictable based on the general reactivity of alkenes.
For instance, ozonolysis of (E)-3-methyloct-3-ene, followed by treatment with a reducing agent like dimethyl sulfide (B99878), would cleave the double bond to yield two carbonyl compounds. pearson.com Similarly, oxidation of (Z)-3-methyloct-3-ene with a strong oxidizing agent like warm, concentrated potassium permanganate (B83412) (KMnO4) would also result in the cleavage of the double bond, leading to the formation of a ketone and a carboxylic acid. pearson.com
Alkenes, also known as olefins, have long been a cornerstone of organic chemistry. wikipedia.org The term "internal alkene" refers to an alkene where the carbon-carbon double bond is located within the carbon chain, not at the end (a terminal alkene). fiveable.me The study of internal alkenes has been crucial in understanding reaction mechanisms and stereochemistry. Their synthesis and reactions are fundamental topics in organic chemistry education and research. wikipedia.org
Historically, the development of methods to selectively form internal double bonds with specific stereochemistry (E or Z) has been a significant area of research. These methods include elimination reactions, such as the dehydrohalogenation of alkyl halides and the dehydration of alcohols, as well as the reduction of alkynes. wikipedia.org The ability to control the geometry of the double bond is vital for the synthesis of complex molecules where stereochemistry is critical.
Highly substituted olefins, which are alkenes with multiple alkyl or other groups attached to the double bond carbons, are important structural motifs in many natural products and pharmaceuticals. pitt.edu The synthesis of these sterically hindered molecules presents a significant challenge in organic chemistry. nih.gov
Modern research continues to focus on developing new and efficient catalytic methods for the synthesis of highly substituted olefins. acs.orgresearchgate.net For example, palladium-catalyzed reactions have been developed for the carbonylation of tri- and tetra-substituted olefins. rsc.org Furthermore, sulfur-mediated olefination of N-tosylhydrazones has emerged as a metal-free approach for synthesizing tetraarylethylenes, a class of highly substituted olefins. nih.gov These advanced synthetic methods are crucial for accessing complex molecular architectures and for the development of new materials and therapeutic agents. researchgate.net The study of the reactivity of highly substituted olefins, including their participation in transition metal-catalyzed reactions, remains an active area of investigation. nju.edu.cnchinesechemsoc.org
Physicochemical Properties of this compound Isomers
Below are tables detailing some of the known physicochemical properties of various isomers of this compound.
| Property | (E)-2-methyloct-3-ene chemsrc.com | (3E)-7-methyloct-3-ene letopharm.comchemnet.com |
| Molecular Formula | C9H18 | C9H18 |
| Molecular Weight | 126.24 g/mol | 126.2392 g/mol |
| Density | 0.737 g/cm³ | 0.737 g/cm³ |
| Boiling Point | 140.3 °C at 760 mmHg | 140.3 °C at 760 mmHg |
| Refractive Index | Not Available | 1.425 |
| Vapor Pressure | Not Available | 7.7 mmHg at 25°C |
| Flash Point | Not Available | 27.8 °C |
| CAS Number | 52937-36-7 | 86668-33-9 |
| Property | (Z)-4-methyloct-3-ene nih.gov | (E)-3-methyloct-3-ene nih.gov | (Z)-3-methyloct-3-ene nih.gov | 3-methyloct-3-ene nih.gov |
| Molecular Formula | C9H18 | C9H18 | C9H18 | C9H18 |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol |
| CAS Number | 116595-25-6 | Not Available | 34213-99-5 | 20826-36-2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18 |
|---|---|
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(Z)-4-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h7H,4-6,8H2,1-3H3/b9-7- |
InChI Key |
MRVHCIQKWVEYFC-CLFYSBASSA-N |
Isomeric SMILES |
CCCC/C(=C\CC)/C |
Canonical SMILES |
CCCCC(=CCC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyloct 3 Ene and Its Isomers
Stereoselective Synthesis of (E)- and (Z)-Methyloct-3-ene
Controlling the geometry of the double bond to selectively form either the (E) (trans) or (Z) (cis) isomer of methyloct-3-ene is a primary objective in its synthesis. This control is achieved through carefully designed reaction pathways that dictate the spatial arrangement of the substituents around the newly formed double bond.
The regioselectivity of a reaction determines the specific placement of the double bond within the carbon skeleton. To ensure the formation of the double bond at the C3 position in this compound, several reliable olefination reactions can be employed. These methods involve the coupling of carbonyl compounds with phosphorus or sulfur ylides. The choice of reactants is paramount to achieving the desired 3-ene isomer.
Key methods include:
The Wittig Reaction : This reaction couples an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize 3-methyloct-3-ene, one could react pentanal with a triphenylphosphonium ylide derived from 2-bromobutane. The nature of the ylide (stabilized or non-stabilized) and reaction conditions can influence the E/Z selectivity.
The Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding phosphonium ylides. rsc.org This reaction typically favors the formation of (E)-alkenes, providing a reliable route to (E)-3-methyloct-3-ene. For instance, reacting pentanal with the anion of diethyl (1-methylpropyl)phosphonate would yield the target.
The Julia-Lythgoe Olefination : This multi-step procedure involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. It is particularly known for its excellent (E)-selectivity.
Table 1: Regioselective Olefination Strategies for 3-Methyloct-3-ene
| Reaction Name | Carbonyl Precursor | Ylide/Anion Precursor | Primary Product Isomer |
|---|---|---|---|
| Wittig Reaction | Pentanal | (1-Methylpropyl)triphenylphosphonium bromide | Mixture, tunable (E/Z) |
| Horner-Wadsworth-Emmons | Pentanal | Diethyl (1-methylpropyl)phosphonate | (E)-3-methyloct-3-ene |
| Julia-Lythgoe Olefination | Pentanal | 1-(Phenylsulfonyl)butane + Lithium diisopropylamide | (E)-3-methyloct-3-ene |
Diastereoselectivity in this context refers to the preferential formation of one geometric isomer ((E) or (Z)) over the other. ethz.ch While the Julia and HWE reactions are inherently (E)-selective, modifications to the Wittig reaction can provide access to (Z)-alkenes. rsc.org The use of salt-free conditions or specially designed ylides (e.g., Schlosser modification) can favor the kinetic (Z)-product.
Asymmetric synthesis would be relevant if creating a chiral center. For 3-methyloct-3-ene, the carbons of the double bond are not stereocenters. However, asymmetric catalysis is a powerful tool for constructing related chiral alkenes where a stereocenter is adjacent to the double bond. organic-chemistry.org For instance, in the synthesis of other chiral unsaturated hydrocarbons, iridium-catalyzed isomerization of allylic ethers has been shown to be a highly effective method for creating quaternary carbon stereocenters with excellent stereocontrol. organic-chemistry.org Such principles could be adapted for more complex analogues of this compound.
Table 2: Comparison of Diastereoselective Olefination Methods
| Method | Typical Selectivity | Key Features |
|---|---|---|
| Horner-Wadsworth-Emmons | High (E)-selectivity | Uses phosphonate esters; product easily purified. |
| Still-Gennari HWE Modification | High (Z)-selectivity | Employs electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl). |
| Julia-Lythgoe Olefination | High (E)-selectivity | Involves a sulfone intermediate and reductive elimination. |
| Schlosser Modification (Wittig) | High (E)-selectivity | Uses excess base and low temperatures to equilibrate to the more stable anti-betaine. |
| Salt-Free Wittig Reaction | High (Z)-selectivity | Utilizes non-stabilized ylides under specific conditions to favor the kinetic product. |
Catalytic Approaches to this compound Synthesis
Catalytic methods offer significant advantages, including higher efficiency, milder reaction conditions, and improved atom economy, aligning with the principles of green chemistry.
Transition metal catalysts, particularly those based on palladium, ruthenium, nickel, and rhodium, have revolutionized alkene synthesis. beilstein-journals.org
Olefin Metathesis : This powerful reaction redistributes fragments of alkenes by scission and regeneration of carbon-carbon double bonds. mdpi.com (E)- or (Z)-3-methyloct-3-ene could potentially be synthesized via cross-metathesis between 1-pentene (B89616) and 2-butene (B3427860) using a stereoselective ruthenium catalyst. Recent advancements have led to the development of highly Z-selective ruthenium catalysts, which would be ideal for accessing (Z)-3-methyloct-3-ene. mdpi.comrsc.org
Cross-Coupling Reactions : Palladium-catalyzed reactions like the Suzuki, Stille, or Heck reactions can form the C-C double bond. For example, a Suzuki coupling between a vinyl boronic acid (e.g., (E)-pent-1-en-1-ylboronic acid) and a secondary alkyl halide (2-bromobutane) could form the target molecule. These reactions often proceed with retention of the double bond geometry of the starting vinyl species.
Hydroboration/Elimination : The hydroboration of alkynes can be controlled to produce vinylboranes, which can then be used in cross-coupling reactions. rsc.org Rhodium-catalyzed hydroboration of an alkyne like oct-3-yne, followed by a subsequent step, could be a viable route. rsc.org
Table 3: Selected Transition Metal-Catalyzed Routes
| Catalytic Method | Metal Catalyst Example | Potential Reactants | Key Advantage |
|---|---|---|---|
| Olefin Cross-Metathesis | Ruthenium-Hoveyda-Grubbs Catalyst | 1-Pentene + 2-Butene | High atom economy, stereoselectivity tunable by catalyst choice. mdpi.com |
| Suzuki Coupling | Pd(PPh₃)₄ | (E)-Pent-1-en-1-ylboronic acid + 2-Bromobutane | Mild conditions, high functional group tolerance. |
| Heck Reaction | Pd(OAc)₂ | Pent-1-ene + 2-Iodobutane | Direct C-H functionalization possible. |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal catalysis. google.com This field has grown rapidly, providing novel pathways for C-C bond formation. frontiersin.orgnih.gov
For alkene synthesis, N-Heterocyclic Carbenes (NHCs) have emerged as versatile catalysts. beilstein-journals.org NHCs can catalyze domino reactions, for example, by reacting with α,β-unsaturated aldehydes in a process that can lead to the formation of new C-C bonds and ultimately an alkene product. researchgate.net While direct synthesis of a simple hydrocarbon like this compound via organocatalysis is less common than for functionalized molecules, the principles can be applied. For example, an NHC-catalyzed reaction could be designed to construct a functionalized precursor that is then readily converted to this compound in a subsequent step. researchgate.net
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adhering to these principles.
Atom Economy : Catalytic methods like olefin metathesis are highly atom-economical as most atoms from the reactants are incorporated into the final product. This contrasts with stoichiometric reactions like the Wittig reaction, which generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct.
Catalysis : The use of catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents. diva-portal.org Catalysts allow for reactions to proceed under milder conditions and with greater efficiency, reducing energy consumption and waste.
Use of Safer Chemicals : Green chemistry encourages using less hazardous chemicals. For instance, developing catalytic systems that can use greener oxidants like hydrogen peroxide (H₂O₂) or even aerobic oxidation is a key research area. acs.org While not directly an oxidant synthesis, avoiding toxic metals or reagents is a primary goal. Organocatalysis, by avoiding heavy metals, is often seen as a step in this direction. acs.org
By prioritizing catalytic routes, particularly those with high stereoselectivity and atom economy, the synthesis of this compound and its isomers can be achieved in a more sustainable and efficient manner.
Multi-Component Coupling and Cascade Reactions Leading to this compound Structures
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer significant advantages in terms of efficiency and atom economy. caltech.edunih.gov While direct MCRs yielding simple this compound are not extensively documented, related three-component coupling strategies are pivotal in constructing complex molecules that contain this substructure. A notable example is the synthesis of prostaglandins, which often involves the conjugate addition of an organocuprate, representing the lower side chain, to a cyclopentenone core. acs.org This side chain is frequently a derivative of methyloctenol.
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single, uninterrupted sequence. These processes are highly efficient for constructing complex cyclic and acyclic systems.
An Indium(III)-catalyzed cascade cycloisomerization of aryl 1,5-enynes provides a pathway to intricate tricyclic frameworks. acs.org Research has demonstrated that enynes bearing a methyloctene-derived chain, such as (E)-1,3-Dimethoxy-5-[(3-methyloct-2-en-6-yn-1-yl)oxy]benzene, can undergo a double cycloisomerization. This reaction proceeds under mild conditions with 5 mol% of an Indium(III) iodide catalyst, showcasing a biomimetic cascade that forms a complex molecular architecture from a linear methyloctene precursor. acs.org
Another powerful cascade approach involves the use of transition metal catalysis to cleave and form multiple bonds in one pot. A Rh/Cu-catalyzed reaction between 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols illustrates a complex transformation involving the cleavage of C-H, C-C, and C-N bonds. rsc.org Notably, the aliphatic substrate 2-methyloct-3-yn-2-ol (B2719395) was successfully employed in this reaction, representing a rare example of C(alkyl)–C(alkynyl) single bond cleavage within a cascade process to yield highly functionalized indole (B1671886) derivatives. rsc.org
Table 1: Examples of Cascade Reactions Involving Methyloctene Isomers
| Reaction Type | Key Substrate | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Cascade Cycloisomerization | (E)-1,3-Dimethoxy-5-[(3-methyloct-2-en-6-yn-1-yl)oxy]benzene | InI₃ | Tricyclic Tetrahydroxanthene | acs.org |
| Multi-bond Cleavage Cascade | 2-Methyloct-3-yn-2-ol | [RhCl(COD)]₂ / Cu(OAc)₂·H₂O | Pyrido[2,1-a]indole | rsc.org |
Synthetic Routes Utilizing Molecular Rearrangement Reactions
Molecular rearrangements are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule. Sigmatropic rearrangements, in particular, are powerful tools for the stereoselective synthesis of alkenes.
The nottingham.ac.uksmolecule.com-Wittig rearrangement, a sigmatropic rearrangement of an allylic or propargylic ether, has been effectively used in strategies targeting complex molecules containing the methyloctene framework. rsc.org In a synthetic approach towards phomactin precursors, a key step involves the nottingham.ac.uksmolecule.com-Wittig rearrangement of a complex propargylic ether derived from (E)-8-tert-butyldiphenylsilyloxy-7-methyloct-6-en-2-yn-1-ol. This stereoselective rearrangement efficiently creates a new stereocenter and installs the desired functionality for subsequent cyclization steps. rsc.org
The Piancatelli rearrangement is another powerful transformation used in the synthesis of functionalized cyclopentenones, which are common precursors for natural products containing octene-based side chains. researchgate.net In a practical synthesis of a key intermediate for Misoprostol, a furan (B31954) derivative is subjected to a ZnCl₂-catalyzed Piancatelli rearrangement. This intermediate is then coupled with a methyloctene unit. This demonstrates how rearrangement reactions can be strategically employed to build one part of a molecule before the methyloctene substructure is introduced. researchgate.net
Table 2: Application of Rearrangement Reactions in Syntheses Involving Methyloctene Scaffolds
| Rearrangement Type | Starting Material Moiety | Key Reagent/Catalyst | Resulting Structure | Application | Ref. |
|---|---|---|---|---|---|
| nottingham.ac.uksmolecule.com-Wittig Rearrangement | Ether of (E)-8-tert-butyldiphenylsilyloxy-7-methyloct-6-en-2-yn-1-ol | n-BuLi | Hydroxy-alkyne with new stereocenter | Synthesis of Phomactin Precursors | rsc.org |
| Piancatelli Rearrangement | 8-(Furan-2-yl)-8-oxooctanoic acid derivative | ZnCl₂ | Functionalized Cyclopentenone | Synthesis of Misoprostol Intermediate | researchgate.net |
Total Synthesis Strategies Incorporating this compound as a Key Substructure
The structural motif of methyloctene is present in a variety of biologically active natural products and synthetic pharmaceuticals. Consequently, its incorporation is a key feature of many total synthesis campaigns.
One of the most prominent examples is the synthesis of Misoprostol, a synthetic analogue of prostaglandin (B15479496) E₁. researchgate.net The structure of Misoprostol contains a C8 side chain, which is a 16-hydroxy-16-methyloctene unit. A highly efficient approach to assembling the Misoprostol structure is through a two-component coupling strategy. This key step involves the conjugate addition of a lithio-cuprate, derived from a chiral (E)-4-methyl-1-octen-3-ol derivative, to a cyclopentenone core. This addition establishes the complete carbon skeleton and sets the stereochemistry of the lower side chain. researchgate.net
Furthermore, synthetic strategies aimed at the phomactin family of natural products, which are platelet-activating factor antagonists, utilize methyloctene derivatives as crucial starting materials. rsc.org A projected synthesis of phomactins employs a stereoselective approach where a macrocyclic intermediate is constructed. The synthesis begins with (E)-8-tert-butyldiphenylsilyloxy-7-methyloct-6-en-2-yn-1-ol, which undergoes a sequence including a nottingham.ac.uksmolecule.com-Wittig rearrangement and subsequent intramolecular alkylation to form the complex bicyclic core of the target molecule. This strategy highlights how the inherent structure of a methyloctene isomer can be manipulated to build significantly more complex architectures. rsc.org
Elucidation of Reaction Pathways and Mechanisms Involving Methyloct 3 Ene
Electrophilic Addition Reactions of Methyloct-3-ene
Electrophilic addition is a characteristic reaction of alkenes. The process is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. libretexts.orglibretexts.org
The addition of an unsymmetrical reagent to an unsymmetrical alkene like this compound can theoretically yield two different constitutional isomers, also known as regioisomers. However, these reactions are often highly regioselective, with one isomer being the major product. This selectivity is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with more alkyl substituents. masterorganicchemistry.comlibretexts.org
The underlying principle of this rule is the stability of the carbocation intermediate formed during the reaction. The addition of a proton to the C3 of 4-methyloct-3-ene results in a tertiary carbocation at C4, which is stabilized by the inductive effects of the three attached alkyl groups. Conversely, protonation at C4 would lead to a less stable secondary carbocation at C3. Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation, dictating the regiochemical outcome. libretexts.org
If the electrophilic addition creates a new chiral center, a mixture of stereoisomers can be formed. chemistrysteps.com Since the carbocation intermediate is planar (sp² hybridized), the subsequent nucleophilic attack can occur from either face of the plane with equal probability, typically resulting in a racemic mixture of enantiomers if a single new stereocenter is formed. leah4sci.comchemistrysteps.com
Table 1: Predicted Products of Electrophilic Addition to 4-methyloct-3-ene
| Reagent | Predicted Major Product | Governing Principle |
|---|---|---|
| HCl | 4-chloro-4-methyloctane | Markovnikov's Rule |
| HBr | 4-bromo-4-methyloctane | Markovnikov's Rule |
| H₂O (acid-catalyzed) | 4-methyloctan-4-ol | Markovnikov's Rule |
A key feature of reactions proceeding through carbocation intermediates is the possibility of molecular rearrangements. chemistrysteps.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur if they can lead to the formation of a more stable carbocation. masterorganicchemistry.com For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation.
In the case of the acid-catalyzed hydration of 4-methyloct-3-ene, the initial protonation yields a tertiary carbocation at the C4 position. This is already a highly stable carbocation. A potential hydride shift from the adjacent C5 position would result in the formation of a secondary carbocation, which is energetically unfavorable. Therefore, carbocation rearrangements are not expected to be a significant competing pathway in the electrophilic addition reactions of 4-methyloct-3-ene, and the products will predominantly result from the direct attack of the nucleophile on the initially formed tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com
Oxidative Cleavage and Functionalization of the this compound Double Bond
The double bond of this compound can be cleaved or functionalized through various oxidation reactions, providing a route to carbonyl compounds, diols, and other oxygenated derivatives.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce aldehydes or ketones. wikipedia.orgbyjus.com The reaction proceeds in two main stages: reaction with ozone (O₃) followed by a workup step.
The mechanism, first proposed by Criegee, involves the 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide, or molozonide. wikipedia.org This intermediate rapidly rearranges into a more stable secondary ozonide (a trioxolane). libretexts.orglibretexts.org The subsequent workup determines the final products. A reductive workup, commonly using dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and water, cleaves the ozonide to yield carbonyl compounds. chemistrysteps.com
For 4-methyloct-3-ene, ozonolysis followed by reductive workup would cleave the C3=C4 double bond, yielding two different ketones: butan-2-one (from the C1-C3 fragment) and pentan-2-one (from the C4-C8 and methyl group fragment). libretexts.org An oxidative workup, typically with hydrogen peroxide (H₂O₂), would further oxidize any aldehyde products to carboxylic acids. Since the cleavage of 4-methyloct-3-ene produces only ketones, the products would be the same under both reductive and oxidative workup conditions.
Table 2: Ozonolysis Products of 4-methyloct-3-ene
| Workup Condition | Products |
|---|---|
| Reductive (e.g., (CH₃)₂S) | Butan-2-one and Pentan-2-one |
| Oxidative (e.g., H₂O₂) | Butan-2-one and Pentan-2-one |
Besides ozonolysis, other reagents can be used to oxidize alkenes. Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can either lead to diols or completely cleave the double bond, depending on the reaction conditions. libretexts.org Under cold, dilute, and basic conditions, KMnO₄ typically results in syn-dihydroxylation, converting this compound into 4-methyloctane-3,4-diol. However, under hot, acidic, or concentrated basic conditions, KMnO₄ will oxidatively cleave the double bond, yielding ketones and/or carboxylic acids. pressbooks.pub
Osmium tetroxide (OsO₄) is a highly selective reagent used for the syn-dihydroxylation of alkenes. libretexts.orgpressbooks.pub Due to its toxicity and high cost, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). pressbooks.pub This method would convert this compound to 4-methyloctane-3,4-diol with syn-stereochemistry.
Advanced oxidation processes (AOPs) represent a class of procedures that generate highly reactive species, such as hydroxyl radicals (•OH), for oxidation. wikipedia.org These methods, often involving combinations of ozone, hydrogen peroxide, and UV light, can achieve efficient degradation of organic compounds. While primarily used in water treatment, the principles can be applied to synthetic chemistry for powerful, non-selective oxidations.
Olefin Metathesis Reactions with this compound and Its Analogs
Olefin metathesis is a transformative reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal carbene complexes, such as those developed by Grubbs and Schrock. wikipedia.orglibretexts.org
For a single, internal alkene like this compound, a self-metathesis reaction is possible. This would involve the reaction of two molecules of 4-methyloct-3-ene, leading to an equilibrium mixture of the starting material, 3-hexene, and 5-methyl-4-decene. The reaction is driven by statistical distribution unless one of the products can be selectively removed.
More synthetically useful are cross-metathesis reactions, where this compound would react with a different alkene. masterorganicchemistry.com For example, cross-metathesis with ethylene (B1197577) (ethenolysis) would cleave the double bond and cap the fragments with vinyl groups, producing 1-pentene (B89616) and 2-methyl-1-hexene. This process is driven forward by the removal of the gaseous ethylene by-product. wikipedia.org
Ring-closing metathesis (RCM) is an intramolecular variant that is not applicable to this compound itself but could be applied to an analog, such as a diene containing the methyloctene framework. For instance, a hypothetical analog like 4,10-dimethylundeca-1,7-diene could undergo RCM to form a seven-membered ring, demonstrating the power of this reaction in constructing cyclic systems. harvard.edu
Cross-Metathesis Applications in Complex Molecule Synthesis
Cross-metathesis (CM) is a powerful organic reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes. wikipedia.org For a trisubstituted alkene like this compound, CM presents both unique opportunities and significant challenges. The synthesis of trisubstituted alkenes via CM is a valuable method for creating complex molecules and biologically active compounds. ximo-inc.comnih.gov However, the reaction's efficiency and selectivity are often hampered by the steric hindrance of the substrate and a propensity for non-productive side reactions. nih.gov
Historically, generating trisubstituted alkenes through CM involved reacting a monosubstituted alkene with a 1,1-disubstituted alkene. This approach often suffers from a lack of chemoselectivity, as the less hindered terminal alkene partner can readily undergo self-metathesis (homodimerization). nih.govresearchgate.net A more recent and effective strategy involves the cross-metathesis of a trisubstituted alkene, such as this compound, with a disubstituted alkene. This method avoids the formation of unstable methylidene complexes and leverages the steric differences between reactants to improve stereoselectivity. ximo-inc.comresearchgate.net Molybdenum-based catalysts have shown particular promise in these transformations, enabling the synthesis of E- or Z-trisubstituted products with high stereoisomeric purity. ximo-inc.com
The utility of this approach is demonstrated in the synthesis of complex natural products. For instance, stereoselective CM has been a key step in the concise synthesis of biologically active compounds like the antifungal agent indiacen B and the anti-inflammatory coibacin D. nih.gov By carefully selecting the catalyst and reaction partner for this compound, it can serve as a building block for intricate molecular frameworks that would be difficult to access through other synthetic routes.
| Catalyst Type | Typical Reaction Partner for this compound | Key Challenges | Potential Application |
|---|---|---|---|
| Grubbs II Catalyst (Ru-based) | Terminal Alkenes (e.g., 1-hexene) | Low reactivity, potential for homodimerization of the partner. researchgate.net | Synthesis of more complex branched alkenes. |
| Schrock Catalysts (Mo- or W-based) | Internal Disubstituted Alkenes (e.g., cis-3-hexene) | High activity but sensitive to air and moisture. ximo-inc.com | Stereoselective synthesis of E- or Z-trisubstituted alkenes. nih.gov |
| Hoveyda-Grubbs II Catalyst (Ru-based) | Electron-deficient Alkenes (e.g., acrylates) | Moderate E/Z selectivity. nih.gov | Introduction of functional groups like esters. |
Mechanistic Insights into Transition Metal-Catalyzed Olefin Metathesis
The generally accepted mechanism for transition metal-catalyzed olefin metathesis is the Chauvin mechanism, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.orgharvard.edu This mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal alkylidene (carbene) complex and the alkene substrate. wikipedia.orgtamu.edu
The catalytic cycle is initiated by the reaction of the alkene, in this case, this compound, with a metal alkylidene catalyst. For ruthenium-based catalysts like the Grubbs catalysts, a dissociative mechanism is dominant, where a ligand (typically a phosphine) dissociates from the metal center to create a vacant coordination site for the incoming alkene. harvard.eduresearchgate.net The alkene then coordinates to the 14-electron metal complex.
This is followed by a [2+2] cycloaddition between the alkene's double bond and the metal-carbon double bond of the alkylidene, forming a four-membered ring intermediate called a metallacyclobutane. wikipedia.orgrsc.org This intermediate is key to the reaction and its stability and geometry influence the reaction's outcome. rsc.org The metallacyclobutane can then undergo a retro-[2+2] cycloaddition, cleaving the ring in a different manner to release a new alkene product and a new metal alkylidene. This new alkylidene can then react with another alkene molecule, propagating the catalytic cycle.
Radical Functionalization of this compound
Radical reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. thieme-connect.de The alkene moiety in this compound is susceptible to radical additions, providing a pathway to a wide range of functionalized products. These transformations are typically initiated by the generation of a radical species, which then adds across the double bond.
The regioselectivity of the initial radical addition to an unsymmetrical alkene is governed by the formation of the most stable radical intermediate. In the case of this compound (CCCC=C(CH₃)CC), an incoming radical (R•) will preferentially add to the less substituted C4 carbon atom. This addition generates a more stable tertiary radical at the C3 position, which is stabilized by the two adjacent alkyl groups (the methyl group and the rest of the carbon chain). This predictable regioselectivity is a cornerstone of radical functionalization of such alkenes.
Intermolecular and Intramolecular Radical Additions to the Alkene Moiety
Intermolecular Radical Additions: This class of reactions involves the addition of an externally generated radical to the double bond of this compound. A wide variety of radicals, including alkyl, aryl, and heteroatom-centered radicals, can be employed. nih.gov For instance, the reaction can be used for intermolecular carboamination, where an initial nitrogen-centered radical adds to the alkene, followed by the trapping of the resulting carbon-centered radical to form a new C-C bond. rsc.org This process allows for the simultaneous formation of both a C-N and a C-C bond across the original double bond. mdpi.com Polarity matching often dictates the efficiency of these additions; nucleophilic alkyl radicals, for example, add most readily to electron-deficient alkenes. nih.gov
Intramolecular Radical Additions: When the radical-generating functional group is part of the same molecule as the alkene moiety, an intramolecular cyclization can occur. thieme-connect.dechemtube3d.com This is a highly effective method for constructing cyclic systems. The success and regioselectivity of the cyclization are governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. For a substrate derived from this compound, a tethered radical could cyclize onto the double bond to form five- or six-membered rings, a common strategy in the synthesis of complex natural products. thieme-connect.de The reaction can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis which can generate the necessary radical species under mild, visible-light irradiation. nih.govacs.org
Cascade Radical Reactions in the Construction of Polycyclic Systems
Radical cascade reactions are powerful transformations where a single initiation event triggers a sequence of bond-forming steps, often intramolecular cyclizations, to rapidly build molecular complexity. researchgate.netimperial.ac.uk These reactions are highly efficient and atom-economical, allowing for the construction of intricate polycyclic skeletons from relatively simple acyclic precursors in a single operation. thieme-connect.deresearchgate.net
A typical cascade involving an alkene like this compound would begin with the addition of a radical to the double bond. The resulting radical intermediate would then need to be positioned to undergo a subsequent intramolecular cyclization onto another tethered unsaturation (e.g., another alkene or an alkyne). This second cyclization generates a new radical, which can either be trapped or continue the cascade. Such sequences have been used to synthesize a wide variety of ring-fused polycyclic structures. researchgate.net
For example, a substrate containing the this compound unit and another tethered alkene could undergo a radical-initiated cyclization cascade. The initial radical addition to the this compound double bond would form the stable tertiary radical, which would then cyclize onto the second alkene. This process can generate multiple rings and stereocenters in a controlled manner. nih.gov The development of visible-light photoredox catalysis has further expanded the scope of these reactions, enabling the use of a broader range of radical precursors and functional groups under mild conditions. rsc.org
Chemo- and Regioselective Hydrofunctionalization of this compound
Hydrofunctionalization, the addition of an H-Y molecule across a double bond, is a fundamental transformation in organic synthesis. For a trisubstituted alkene like this compound, controlling the chemoselectivity (reaction at the desired functional group) and regioselectivity (the site of H and Y addition) is paramount. chinesechemsoc.org
The regiochemical outcome is typically described as either Markovnikov or anti-Markovnikov. In a classic electrophilic addition, Markovnikov's rule predicts that the hydrogen atom adds to the carbon with more hydrogen atoms, forming the most stable carbocation intermediate. For this compound, this would place the 'Y' group at the more substituted C3 position. Conversely, anti-Markovnikov addition places the 'Y' group at the less substituted C4 position. Modern catalysis provides methods to achieve either outcome.
Markovnikov Selectivity: Transition-metal-free methods have been developed for the nucleophilic hydrofunctionalization of unactivated internal alkenes, yielding products with exclusive Markovnikov selectivity. rsc.org Copper hydride (CuH)-catalyzed hydroarylation also proceeds with Markovnikov selectivity, driven by orbital and dispersion interactions. rsc.org
Anti-Markovnikov Selectivity: Photoredox catalysis, often in combination with a hydrogen atom transfer (HAT) catalyst, has emerged as a powerful tool for anti-Markovnikov hydrofunctionalization reactions. acs.orgnih.gov This process typically involves the generation of an alkene radical cation, which guides the regioselectivity.
Rhodium-catalyzed hydroformylation is another important hydrofunctionalization reaction that adds a hydrogen atom and a formyl group (-CHO) across the double bond. For trisubstituted alkenes, achieving high regio- and enantioselectivity is a significant challenge, but the development of specialized chiral ligands has enabled the synthesis of valuable chiral aldehydes with high selectivity. nih.govresearchgate.net
| Reaction Type | Catalyst/Reagent System | Typical Regioselectivity | Product Functional Group (Y) |
|---|---|---|---|
| Hydroamination | Co-salen complexes | Markovnikov chinesechemsoc.org | -NR₂ |
| Hydroarylation | CuH / Polyfluoroarenes | Markovnikov rsc.org | -Aryl |
| Hydrothiolation | Photoredox catalyst (e.g., Mes-Acr⁺) + Thiol | Anti-Markovnikov acs.orgnih.gov | -SR |
| Hydroformylation | Rh-complex with chiral ligands (e.g., Yanphos) | Controlled by ligand nih.gov | -CHO |
| Hydroboration | Cobalt(II) + Chiral Phosphine (B1218219) Ligand | Controlled by ligand chinesechemsoc.org | -BR₂ |
Mechanistic Investigations via In Situ Spectroscopic Techniques in Reaction Monitoring
Understanding the intricate details of a reaction mechanism is crucial for optimizing conditions and developing new transformations. In situ spectroscopic techniques, which monitor the reaction as it occurs in the reaction vessel, are invaluable tools for gaining these mechanistic insights. ruhr-uni-bochum.de Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow researchers to observe the formation of intermediates, track the consumption of reactants and the appearance of products in real-time, and determine reaction kinetics. rsc.orgxjtu.edu.cn
For reactions involving this compound, these methods could provide critical data:
Olefin Metathesis: In situ Raman or NMR spectroscopy can be used to monitor the kinetics of ring-opening metathesis polymerization (ROMP), a related process, by tracking the disappearance of the monomer's C=C vibrational or resonance signals. researchgate.net For ring-closing metathesis (RCM), ¹H NMR can be used to follow the reaction progress, although the formation of oligomeric side products can sometimes complicate interpretation. researchgate.net
Hydrofunctionalization: The mechanism of photoredox-catalyzed hydrofunctionalization has been studied using transient absorption and emission spectroscopies to observe short-lived radical ion intermediates and determine the rates of key elementary steps in the catalytic cycle. acs.org
General Reaction Monitoring: Benchtop NMR spectrometers, often coupled with flow systems, have become increasingly accessible for convenient, quantitative, real-time reaction monitoring. rsc.org This allows for the rapid acquisition of kinetic data. Similarly, in situ ATR-FTIR spectroscopy is a powerful tool for studying molecular changes during reactions, providing real-time information on the concentration of functional groups. xjtu.edu.cn
By applying these techniques to reactions of this compound, chemists can directly observe proposed catalytic intermediates, validate mechanistic hypotheses, and identify rate-limiting steps, ultimately leading to the development of more efficient and selective synthetic methods. ruhr-uni-bochum.de
Theoretical and Computational Chemistry of Methyloct 3 Ene
Quantum Chemical Studies on Electronic Structure and Molecular Stability
The electronic structure of the double bond in methyloct-3-ene consists of one strong sigma (σ) bond and one weaker pi (π) bond. sydney.edu.au The electron density of the π-bond is concentrated above and below the plane of the double bond, making it a region of high reactivity, particularly susceptible to attack by electrophiles. sydney.edu.au The presence of a methyl group and a butyl group on one of the sp² carbons, and a propyl group on the other, creates an asymmetric electron distribution across the double bond. This asymmetry influences the molecule's dipole moment and its reactivity in polar reactions.
Computational studies on related systems, such as other substituted octenes, often employ DFT methods with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to accurately model these electronic properties. researchgate.netresearchgate.net For instance, studies on the effect of methyl substitution on the electronic structure of other cyclic and acyclic systems have demonstrated how alkyl groups can donate electron density to the π-system, thereby influencing the molecule's ionization potential and reactivity. rsc.org
Table 1: Representative Quantum Chemical Methods for Alkene Analysis
| Computational Method | Basis Set | Typical Application |
| Density Functional Theory (DFT) | 6-31G(d,p) | Geometry optimization and frequency calculations. |
| DFT with Hybrid Functionals (e.g., B3LYP, M06-2X) | cc-pVTZ, aug-cc-pVTZ | Accurate energy calculations and reaction mechanism studies. mdpi.comacs.org |
| Møller-Plesset Perturbation Theory (MP2) | 6-311+G(d,p) | Higher accuracy energy calculations, especially for systems with significant electron correlation. |
| Coupled Cluster (e.g., CCSD(T)) | Varies | High-accuracy benchmark calculations for smaller molecules or model systems. acs.org |
Conformational Analysis and Energy Landscapes of this compound Isomers
Computational methods are indispensable for mapping the potential energy surface of flexible molecules like this compound. By systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy, a landscape of stable conformers (energy minima) and the transition states connecting them can be generated. Studies on long-chain alkanes and alkenes have shown that even for relatively simple hydrocarbons, the number of possible conformers can be vast. acs.orgresearchgate.net
For this compound, the most stable conformations will seek to minimize steric hindrance between the alkyl groups. In the case of the (E)-isomer, the larger butyl and propyl groups are on opposite sides of the double bond, which generally leads to lower steric strain and greater stability compared to the (Z)-isomer where they are on the same side. Within the alkyl chains themselves, staggered conformations are energetically favored over eclipsed conformations. acs.org
The relative energies of different conformers can be calculated with high accuracy using DFT and other ab initio methods. southampton.ac.uk These calculations can predict the Boltzmann population of each conformer at a given temperature, providing a picture of the dominant shapes the molecule will adopt. For long-chain alkenes, it has been shown that at room temperature, multiple conformations can be significantly populated. researchgate.net
Table 2: Factors Influencing Conformational Stability in Alkenes
| Factor | Description |
| Steric Hindrance | Repulsive interactions between bulky groups that are close in space. Minimized in more stable conformers. |
| Torsional Strain | Energy cost associated with eclipsed conformations around single bonds. Staggered conformations are preferred. acs.org |
| Van der Waals Interactions | Weak attractive or repulsive forces between non-bonded atoms. |
| Hyperconjugation | Stabilizing interactions from the overlap of σ-bonds with adjacent empty or partially filled p-orbitals. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and reaction intermediates that are often difficult or impossible to observe experimentally. For this compound, several reaction types are of interest, including electrophilic additions and oxidations.
Electrophilic Addition: The π-bond of this compound is nucleophilic and will readily react with electrophiles. Computational modeling of the addition of electrophiles like hydrogen halides (HX) or halogens (X₂) can elucidate the reaction pathway. acs.orgnumberanalytics.com These calculations can predict the structure of the carbocation intermediate formed after the initial electrophilic attack. For this compound, the addition of an electrophile will preferentially occur at the less substituted carbon of the double bond to form the more stable tertiary carbocation. The subsequent attack of the nucleophile on this carbocation leads to the final product. DFT calculations can map the entire energy profile of this process, including the activation energies for each step. researchgate.net
Oxidation: The oxidation of alkenes can lead to various products such as epoxides, diols, or cleavage products. Computational studies on alkene oxidation, for instance by peroxy acids or metal-oxo species, can help to understand the selectivity of these reactions. nih.govscribd.comnih.gov For example, DFT calculations can model the transition state for the concerted epoxidation mechanism or for stepwise pathways involving radical intermediates. These models can explain why a particular reagent or catalyst favors one product over another.
The use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly useful for studying reactions in a solvent or in the active site of an enzyme, providing a more realistic model of the reaction environment. numberanalytics.comnih.gov
Prediction of Spectroscopic Signatures for Advanced Mechanistic Elucidation
Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying unknown compounds and for interpreting experimental spectra to gain mechanistic insights.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. mdpi.comacs.orgmdpi.com By calculating the NMR spectra for different possible isomers and conformers of this compound, a direct comparison with experimental data can confirm the structure of the molecule. Discrepancies between predicted and experimental spectra can point to the presence of multiple conformers or unexpected electronic effects.
Infrared Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the frequencies and intensities of these vibrations. researchgate.netnih.govastrobiology.com The predicted IR spectrum can be used to identify characteristic functional group peaks, such as the C=C stretching vibration (typically around 1640-1680 cm⁻¹) and the C-H stretching and bending modes of the alkene and alkyl groups. Comparing the calculated spectra for the (E) and (Z) isomers of this compound would likely reveal subtle differences, particularly in the fingerprint region, that could aid in their differentiation.
Table 3: Predicted Spectroscopic Features for this compound (based on analogous compounds)
| Spectroscopy | Feature | Predicted Region/Value | Notes |
| ¹³C NMR | sp² Carbons | 120-140 ppm | The chemical shifts will differ for the two sp² carbons due to the different alkyl substituents. |
| sp³ Carbons | 10-40 ppm | The exact values depend on the position relative to the double bond and branching. | |
| ¹H NMR | Vinylic Proton | 5.0-5.5 ppm | The chemical shift and coupling constants will be characteristic of the (E) or (Z) isomer. |
| Allylic Protons | ~2.0 ppm | Protons on the carbons adjacent to the double bond are deshielded. | |
| IR | C=C Stretch | 1665-1675 cm⁻¹ | Typical for a trisubstituted alkene. |
| =C-H Stretch | ~3020 cm⁻¹ | Characteristic of a hydrogen atom on a double-bonded carbon. | |
| C-H Bending (out-of-plane) | 800-840 cm⁻¹ | The exact position can help distinguish between (E) and (Z) isomers. |
Future Research Directions and Emerging Trends in Methyloct 3 Ene Chemistry
Development of Novel Catalytic Systems for Highly Selective Transformations
The selective functionalization of olefins is a cornerstone of modern chemical synthesis. For trisubstituted alkenes like methyloct-3-ene, achieving high regioselectivity and stereoselectivity is a significant challenge. Future research is intensely focused on designing novel catalytic systems that can precisely control reaction outcomes.
A key area of development is in hydroformylation, a process that converts olefins to aldehydes. rsc.org While rhodium-based catalysts have been prevalent, cobalt catalysts are re-emerging as a cost-effective alternative. chinesechemsoc.org Recent advancements have shown that modifying classic cobalt catalysts, for instance with phosphine (B1218219) oxides, can dramatically improve reactivity under milder conditions, even for challenging internal and sterically hindered olefins. incatt.nlsci-hub.se This could enable the efficient conversion of this compound to valuable aldehyde intermediates. incatt.nl
Another promising frontier is the use of dual-catalyst systems. For instance, combining a rhodium complex for hydroformylation with an iridium complex for reductive amination allows for the one-pot synthesis of amines from olefins at low pressures and temperatures. nih.gov This multicatalytic approach could be adapted for this compound to produce complex amines. Similarly, Mn/Ni dual catalytic systems have been developed for the hydroalkylation of unactivated olefins, providing a method to form quaternary carbon centers with high branch-selectivity. nih.gov
The table below summarizes the performance of selected modern catalytic systems applicable to the transformation of internal and branched olefins.
| Catalytic Transformation | Catalyst System | Substrate Type | Key Advantages |
| Hydroformylation | Co₂(CO)₈ / Phosphine Oxide | Internal, Cyclic, Branched Olefins | Mild conditions, reduced preactivation time for cobalt catalyst. incatt.nlsci-hub.se |
| Reductive Hydroformylation | Single-Component Ruthenium | Terminal and Internal Alkenes | Highly regioselective C1-homologated alcohol synthesis. chemrxiv.org |
| Hydroaminomethylation | Rh-diphosphine & Iridium complex | α-Olefins | Low pressure and temperature, mutually compatible catalysts. nih.gov |
| Hydroalkylation | Mn/Ni Dual Catalysis | Unactivated Olefins | Forms quaternary carbons, high Markovnikov selectivity. nih.gov |
| Hydroarylation/Hydroalkenylation | Mn(I) Catalysis | Unsaturated Amides | Employs readily available organic boronic acids. researchgate.net |
This table is generated based on data from multiple research findings. incatt.nlsci-hub.senih.govnih.govchemrxiv.orgresearchgate.net
Exploration of Bio-Inspired Synthetic Pathways for Branched Olefins
The push for sustainability is driving research into bio-inspired and bio-derived synthetic routes. Nature utilizes enzymes to create complex molecules with high precision, and chemists are increasingly looking to mimic these processes. nih.gov Fungi, for example, are known to produce a variety of volatile organic compounds, including branched alkanes and alcohols that could serve as gasoline surrogates. nih.gov This suggests the potential for developing biosynthetic pathways to produce feedstocks like this compound.
One strategy involves using biomass-derived intermediates. purkh.com Lignocellulosic biomass can be converted into platform molecules like furfural, which can then be used to synthesize branched alkanes for applications like bio-lubricants. osti.govresearchgate.net The synthesis involves steps like aldol (B89426) condensation and hydrodeoxygenation to create branched hydrocarbon backbones. osti.gov Similarly, the Methanol-to-Olefins (MTO) process, which can utilize bio-methanol, is a key technology for producing light olefins and could be adapted for higher, branched olefins. mdpi.comkit.edu
Key bio-inspired strategies include:
Fermentation and Enzymatic Transformations: Using microorganisms or isolated enzymes to convert renewable feedstocks like sugars or biomass into specific branched olefins or their precursors. nih.govsustainability-directory.com
Catalytic Upgrading of Bio-intermediates: Converting molecules derived from biomass (e.g., bio-ethanol, furfural, glycerol) into higher-value branched olefins through processes like dehydration, oligomerization, and metathesis. osti.govmdpi.com
Mimicking Natural Catalysts: Designing synthetic catalysts with active sites that resemble those found in enzymes, such as cytochrome P450, to achieve high selectivity in olefin transformations. nih.gov
Integration of Computational and Experimental Methodologies in Reaction Design and Optimization
The synergy between computational modeling and experimental work has become indispensable for advancing catalyst design and understanding reaction mechanisms. core.ac.uk For complex reactions involving branched olefins, computational tools like Density Functional Theory (DFT) are crucial for predicting reactivity and selectivity, which often relies on subtle energy differences between competing pathways. nsf.gov
DFT calculations help elucidate reaction mechanisms, characterize transition states, and understand the influence of ligands and substrates on the catalytic cycle. nih.govmdpi.comethz.ch For instance, in olefin metathesis, DFT studies have been used to investigate the activation of rhodium-based catalysts as potential alternatives to ruthenium systems. mdpi.com In hydroformylation, computational models can predict the linear-to-branched ratio of aldehyde products by analyzing the insertion of the olefin into the metal-hydride bond, which is the regioselectivity-determining step. rsc.orgresearchgate.net
Recent trends show a move towards data-driven strategies and machine learning. nsf.gov By creating models based on calculated parameters for a range of ligands, researchers can identify key factors that govern regioselectivity. chemrxiv.org This integrated approach accelerates the discovery of new catalysts and reaction conditions, moving beyond trial-and-error experimentation. chemrxiv.org
| Computational Tool/Method | Application in Olefin Chemistry | Key Insights Provided |
| Density Functional Theory (DFT) | Mechanism of olefin metathesis, hydroformylation, decomposition pathways. nih.govmdpi.commdpi.com | Energy barriers, transition state geometries, ligand effects, catalyst stability. core.ac.ukmdpi.com |
| Linear Regression Modeling | Prediction of regioselectivity in heteroannulation and hydroformylation. rsc.orgchemrxiv.org | Identification of key ligand parameters governing selectivity. chemrxiv.org |
| Kinetic Modeling | Understanding regioselectivity dependence on reaction conditions. researchgate.net | Correlation of reactant/ligand concentrations with product ratios. researchgate.net |
| Ab initio Composite Approaches | High-accuracy thermochemical data for transition metal species. nsf.gov | More precise prediction of reaction enthalpies. nsf.gov |
This table summarizes the application of various computational methods in olefin catalysis research. core.ac.uknsf.govnih.govmdpi.comrsc.orgresearchgate.netchemrxiv.orgmdpi.com
Sustainable and Environmentally Benign Synthetic Approaches for this compound
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for all chemicals, including olefins. chemicals.gov.in This involves a holistic approach to minimize environmental impact, from the choice of starting materials to the final product design. oil-gasportal.com
Key strategies for the sustainable synthesis of this compound and related compounds include:
Use of Renewable Feedstocks: As discussed in section 5.2, shifting from petrochemical sources to biomass is a primary goal. purkh.com Technologies like the conversion of bio-ethanol or the gasification of waste are central to producing "green" olefins. mdpi.comrsc.org
Energy Efficiency: Designing processes that operate at ambient temperature and pressure reduces energy consumption. oil-gasportal.com The development of highly active catalysts that function under mild conditions is critical to this effort. sci-hub.se For example, visible-light-driven reductive hydroformylation using cobalt catalysts represents a step towards reducing the high pressures and temperatures typically required. chemrxiv.org
Atom Economy: Maximizing the incorporation of all reactant atoms into the final product is a core principle. purkh.com Tandem or cascade reactions, where multiple transformations occur in a single pot, are highly atom-economical. rsc.org For instance, the hydroaminomethylation of olefins directly syntesizes amines, avoiding the need to isolate aldehyde intermediates. nih.govresearchgate.net
Safer Solvents and Reaction Media: Research into using water as a reaction medium for olefin transformations, such as aqueous biphasic hydroformylation and hydroaminomethylation, offers a greener alternative to volatile organic solvents. mdpi.com
Catalyst Recycling: Developing robust heterogeneous catalysts or biphasic systems that allow for easy separation and reuse of the catalyst minimizes waste and cost, particularly for expensive noble metals like rhodium. mdpi.comosti.gov
Unexplored Reactivity Patterns of this compound and Its Derivatives in Advanced Organic Synthesis
While addition reactions to the double bond are the most common transformations for olefins, there is a vast, underexplored landscape of potential reactivity for branched alkenes like this compound. As a trisubstituted olefin, its reactivity is distinct from terminal or 1,2-disubstituted alkenes due to steric hindrance and electronic effects. masterorganicchemistry.com
Future research will likely focus on several areas:
Novel Cyclization Reactions: Olefins are key precursors for synthesizing cyclic compounds. nih.gov The development of new catalytic methods for the cycloisomerization of functionalized olefins is an active area. ethz.chbeilstein-journals.org For instance, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides provides access to cyclic N-sulfonyl imidates, an underexplored functional group. ethz.ch Applying such methodologies to derivatives of this compound could lead to novel heterocyclic structures.
Selective C-H Functionalization: Directing reactions to specific C-H bonds adjacent to the double bond, rather than the double bond itself, is a major challenge and opportunity in organic synthesis. While not widely explored for simple branched olefins, developing catalysts that can achieve this would open up new synthetic pathways.
Cross-Metathesis Reactions: Olefin metathesis is a powerful tool for C-C bond formation. While the cross-metathesis of trisubstituted olefins is challenging, understanding their reactivity patterns can enable the synthesis of complex molecules. caltech.edu Developing more active and selective catalysts could make the cross-metathesis of substrates like this compound a viable strategy for building isoprenoid-like structures. caltech.eduresearchgate.net
Radical-Mediated Transformations: Iron- and cobalt-catalyzed radical hydrofunctionalization reactions offer a complementary approach to traditional two-electron pathways. acs.orgacs.org These methods can tolerate a wide range of functional groups and provide access to unique reactivity, such as the Minisci-type functionalization of heterocycles with olefins. acs.org Exploring the radical chemistry of this compound could yield novel coupling products.
The stereoselective synthesis of trisubstituted alkenes remains a focus, as the geometry of the double bond significantly impacts the properties of the final product. snnu.edu.cn New methods for the stereoselective synthesis of complex trisubstituted alkenes continue to be developed, often leveraging transition metal catalysis. snnu.edu.cn
Q & A
Q. Methodological Considerations :
- Document reagent ratios, reaction times, and purification steps to ensure reproducibility .
- Use internal standards (e.g., deuterated analogs) to quantify yield discrepancies caused by volatile product loss .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. Basic Research Focus
- NMR : Prioritize -NMR for olefinic protons (δ 4.8–5.5 ppm, doublet splitting) and -NMR for sp-hybridized carbons (δ 115–125 ppm).
- IR : C=C stretching (1640–1680 cm) and CH deformation (1375–1385 cm) confirm structure .
- Mass Spectrometry : Base peak at m/z 55 (allylic cleavage fragment) supports identification .
Q. Methodological Considerations :
- Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .
- Calibrate instruments using certified reference materials to minimize systematic errors .
How can researchers resolve contradictions in reported reaction mechanisms involving this compound as an intermediate?
Advanced Research Focus
Contradictions often arise from competing pathways (e.g., carbocation rearrangements vs. concerted eliminations). Strategies include:
- Kinetic Isotope Effects (KIE) : Differentiate between stepwise and concerted mechanisms by substituting at β-hydrogen positions .
- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for proposed pathways .
- Meta-Analysis : Systematically evaluate literature for confounding variables (e.g., solvent polarity, catalyst loading) .
Q. Methodological Considerations :
- Replicate disputed experiments under standardized conditions (e.g., controlled moisture levels) to isolate variables .
- Apply the Bradford Hill criteria to assess causality in mechanistic studies .
What computational modeling approaches are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate boiling points and solubility parameters; validate with experimental DSC/TGA data .
- Quantum Mechanics (QM) : Predict -NMR chemical shifts via density functional theory (DFT); compare with empirical results using RMSD metrics .
- QSAR Models : Corrate molecular descriptors (e.g., logP, polar surface area) with toxicity profiles .
Q. Methodological Considerations :
- Benchmark computational results against high-quality experimental datasets (e.g., NIST Chemistry WebBook) .
- Disclose software versions, basis sets, and convergence criteria to enable reproducibility .
How should researchers design experiments to investigate the stereochemical outcomes of this compound derivatives in catalytic asymmetric reactions?
Q. Advanced Research Focus
- Chiral Catalysts : Screen bisoxazoline ligands or organocatalysts to assess enantioselectivity (e.g., via HPLC with chiral columns) .
- Kinetic Resolution : Monitor ee (enantiomeric excess) over time using polarimetry or -NMR with chiral shift reagents .
- Statistical Design : Apply factorial experiments to optimize catalyst loading, temperature, and solvent effects .
Q. Methodological Considerations :
- Use enantiopure starting materials to distinguish catalyst-induced vs. substrate-driven stereoselectivity .
- Report stereochemical outcomes using Cahn-Ingold-Prelog priorities to avoid ambiguity .
What strategies are recommended for addressing inconsistencies in thermodynamic data (e.g., ΔHf, heat capacity) for this compound across literature sources?
Q. Advanced Research Focus
- Calorimetry Replication : Perform bomb calorimetry under inert atmospheres to minimize oxidation artifacts .
- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5 kJ/mol for DSC) and propagate through calculations .
- Systematic Reviews : Use PRISMA guidelines to identify outliers and assess study quality (e.g., sample purity verification methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
